Foreword: The Critical Role of Metabolite Synthesis in Forensic and Toxicological Science
Foreword: The Critical Role of Metabolite Synthesis in Forensic and Toxicological Science
An In-Depth Technical Guide to the Synthesis and Chemical Characterization of AB-CHMINACA Metabolite M4
The landscape of new psychoactive substances (NPS) is in a perpetual state of flux, with synthetic cannabinoids representing one of the most dynamic and challenging classes for clinical and forensic toxicologists.[1][2] AB-CHMINACA (N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a potent indazole-3-carboxamide synthetic cannabinoid that has been associated with significant adverse health effects.[3][4] As with most xenobiotics, the parent compound is rapidly metabolized in the body, making its direct detection in biological matrices like urine exceedingly difficult.[5] Consequently, the identification of specific metabolites is paramount for confirming exposure.
This guide focuses on AB-CHMINACA metabolite M4, identified as 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid.[6] This metabolite is formed via the hydrolysis of the terminal amide bond of the L-valine side chain, a common metabolic pathway for this class of compounds.[7][8] The availability of a pure, well-characterized analytical reference standard of M4 is not merely an academic exercise; it is a fundamental requirement for the development and validation of robust analytical methods used in toxicology laboratories worldwide.[1] Without such standards, the quantification of the metabolite and the definitive confirmation of AB-CHMINACA intake would be fraught with uncertainty.
This document provides a detailed protocol for the chemical synthesis of AB-CHMINACA metabolite M4 and a comprehensive guide to its subsequent characterization. The methodologies described herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can produce and verify this critical reference material with a high degree of confidence.
Section 1: Synthetic Strategy and Protocol
Retrosynthetic Analysis & Rationale
The synthesis of AB-CHMINACA metabolite M4 (1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid) is a straightforward process rooted in fundamental organic chemistry principles. The target molecule can be disconnected at the N1-C bond of the indazole ring, revealing two key starting materials: 1H-indazole-3-carboxylic acid and a suitable cyclohexylmethyl electrophile, such as cyclohexylmethyl bromide.
The core of the synthesis is a classic N-alkylation reaction. The choice of base and solvent is critical for achieving high yield and regioselectivity. The indazole nucleus has two potential nitrogen sites for alkylation (N1 and N2). Generally, alkylation under basic conditions with a non-polar solvent favors the thermodynamically more stable N1-alkylated product. We will employ potassium carbonate as a mild base and dimethylformamide (DMF) as the polar aprotic solvent to facilitate the SN2 reaction.
Visualizing the Synthetic Workflow
The overall process from starting materials to a fully characterized analytical standard follows a logical progression.
Caption: Overall workflow for the synthesis and characterization of M4.
Detailed Step-by-Step Synthesis Protocol
Objective: To synthesize 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid (AB-CHMINACA M4).
Materials:
-
1H-Indazole-3-carboxylic acid (1.0 eq)
-
Cyclohexylmethyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), 1M solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1H-indazole-3-carboxylic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask until the starting material is suspended (approx. 10 mL per gram of indazole).
-
Reagent Addition: Add cyclohexylmethyl bromide (1.2 eq) to the suspension at room temperature while stirring.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.
-
Quenching and Acidification: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a beaker containing ice-cold deionized water. Acidify the aqueous solution to pH 2-3 by slowly adding 1M HCl. A precipitate should form.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid.
Section 2: Comprehensive Chemical Characterization
The identity and purity of the synthesized material must be unequivocally confirmed. This is achieved through a combination of spectroscopic and chromatographic techniques.
Physicochemical Properties
A summary of the key properties for AB-CHMINACA Metabolite M4 is presented below.[6]
| Property | Value |
| Formal Name | 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid |
| CAS Number | 1271630-11-5 |
| Molecular Formula | C₁₅H₁₈N₂O₂ |
| Formula Weight | 258.3 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMF, DMSO, Ethanol |
| UV λmax | 208, 300 nm |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. Electrospray ionization (ESI) in positive mode is typically used.
-
Expected [M+H]⁺: 259.1441
-
Rationale: This calculated mass corresponds to the molecular formula C₁₅H₁₉N₂O₂⁺. An observed mass within a 5 ppm error margin provides strong evidence for the correct elemental composition.
Tandem mass spectrometry (MS/MS) is used to confirm the structure through fragmentation analysis. Key expected fragments include:
-
Loss of the cyclohexylmethyl group (-C₇H₁₃): Results in a fragment corresponding to the 1H-indazole-3-carboxylic acid cation.
-
Loss of the carboxylic acid group (-COOH): Results in a fragment corresponding to the 1-(cyclohexylmethyl)-1H-indazole cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive structural confirmation by mapping the carbon-hydrogen framework. The sample is typically dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃.
Expected ¹H NMR Signals (Illustrative, shifts in ppm):
-
~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH). This signal is broad and may exchange with D₂O.
-
~8.1 ppm (d, 1H): Aromatic proton on the indazole ring (position 4).
-
~7.2-7.8 ppm (m, 3H): Remaining aromatic protons on the indazole ring.
-
~4.4 ppm (d, 2H): Methylene protons of the cyclohexylmethyl group attached to the indazole nitrogen (-N-CH₂-).
-
~0.9-1.8 ppm (m, 11H): Protons of the cyclohexane ring and the methine proton.
Rationale: The presence of the low-field carboxylic acid proton and the characteristic doublet for the N-CH₂ group, coupled with the correct integration and splitting patterns for the aromatic and aliphatic regions, confirms the structure of M4. The absence of signals corresponding to the valine amide moiety of the parent compound is a key diagnostic indicator.
Chromatographic Analysis
Liquid chromatography is the preferred method for assessing the purity of the final compound.
High-Performance Liquid Chromatography (HPLC) Protocol:
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient would run from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 300 nm.[6]
-
Expected Result: A single major peak with >98% purity by area percentage.
Rationale: This method separates the target compound from any unreacted starting materials or by-products. The high purity level is essential for the material to be used as a quantitative analytical standard.[9][10]
Section 3: Conclusion and Self-Validation
This guide outlines a robust and reproducible methodology for the synthesis and characterization of AB-CHMINACA metabolite M4. The successful synthesis is validated at each stage by the characterization data. The concordance between the expected and observed data from HRMS, NMR, and HPLC provides a self-validating system, ensuring the production of a high-purity reference material. This standard is indispensable for the forensic, clinical, and research communities to accurately detect and quantify AB-CHMINACA exposure, thereby contributing to public health and safety.
References
-
G. Mercolini, L. S. F. E. V. M. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. Biology. [Link]
-
EMCDDA-Europol. (n.d.). AB-CHMINACA Joint Report. European Monitoring Centre for Drugs and Drug Addiction. [Link]
-
G. Mercolini, L. S. F. E. V. M. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - MDPI. MDPI. [Link]
-
P. G. M. L. E. A. (2018). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. Forensic Toxicology. [Link]
-
Castrignanò, E., et al. (2015). In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA. Drug Testing and Analysis. [Link]
-
ResearchGate. (n.d.). Structure of the synthetic cannabinoid AB-CHMINACA based on the EMCDDA model. [Link]
-
Tanaka, H., et al. (2018). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology. [Link]
-
NPS Discovery. (2024). New Drug Monograph AB-CHMINACA. [Link]
-
Huestis, M. A., & Feng, S. (2019). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Chemistry. [Link]
-
NPS Discovery. (2024). AB-CHMINACA Monograph. [Link]
-
Zhang, Q., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules. [Link]
-
ResearchGate. (n.d.). Identification and quantification of metabolites of AB-CHMINACA in a urine specimen of an abuser. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugsandalcohol.ie [drugsandalcohol.ie]
- 5. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 6. caymanchem.com [caymanchem.com]
- 7. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
